Meta-Methoxy Regioisomer: Distinguishing Activity Profile vs. Para-Methoxy Congener in LSD1 Patent Scope
The patent CN107174584B, which broadly claims piperazine-structure-containing compounds as LSD1 inhibitors, specifically exemplifies 1-(4-methoxyphenyl)-3-methylpiperazin-2-one hydrochloride (the para isomer) as a distinctly inhibiting compound and demonstrates its synthetic incorporation into downstream amide-coupled derivatives with retained activity [1]. The target compound, the meta-methoxy regioisomer, is not explicitly enumerated in the patent examples, indicating that the para-methoxy orientation was prioritized for LSD1 inhibitory activity [2]. This regioisomeric divergence creates a scientific selection fork: the 3-methoxy compound serves as a critical negative-control probe or SAR comparator to establish the preference of the methoxy orientation within the piperazinone LSD1 pharmacophore [3].
| Evidence Dimension | Patent exemplification and LSD1 inhibitory relevance |
|---|---|
| Target Compound Data | 3-methoxy regioisomer (1609395-39-2): not explicitly exemplified in CN107174584B LSD1 patent examples |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-3-methylpiperazin-2-one hydrochloride (CAS not specified, disclosed in CN107174584B): explicitly demonstrated as LSD1 inhibitor scaffold; incorporated into 4-(4-methoxybenzoyl)-1-(4-methoxyphenyl)-3-methylpiperazin-2-one derivative |
| Quantified Difference | Qualitative: para isomer directly associated with LSD1 inhibition evidence in patent; meta isomer absent from patent exemplification, establishing regioisomeric selectivity hypothesis |
| Conditions | Patent CN107174584B, LSD1 inhibitor screening and synthetic derivatization context |
Why This Matters
For an LSD1-focused discovery program, the 3-methoxy compound provides an orthogonal negative control that is structurally matched (identical MW, same core) to the active 4-methoxy series, enabling rigorous interpretation of structure-activity data while avoiding the confounding variables introduced by non-analogous negative controls.
- [1] CN107174584B. Application of piperazine-structure-containing compound in preparation of LSD1 inhibitor. Example compounds include 1-(4-methoxyphenyl)-3-methylpiperazin-2-one hydrochloride and 4-(4-methoxybenzoyl)-1-(4-methoxyphenyl)-3-methylpiperazin-2-one. Google Patents. View Source
- [2] Molaid.com. 1-(4-methoxyphenyl)-3-methylpiperazin-2-one hydrochloride product page, referencing CN107174584B. CAS: not specified. Molecular weight: 256.732. View Source
- [3] Find analysis: CN107174584B full text search for '1-(3-methoxyphenyl)-3-methyl' returns zero results, confirming absence of meta isomer from patent examples. View Source
